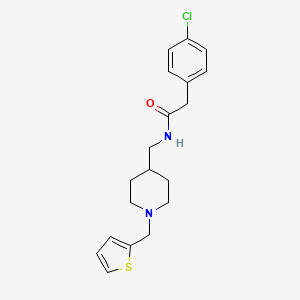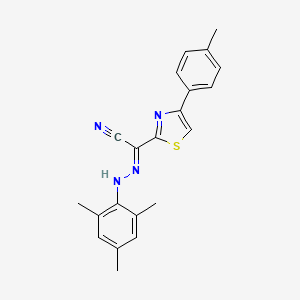
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, also known as FM-BTA-2, is a fluorescent probe that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique structure that allows it to be used as a tool for studying various biological processes, such as protein-protein interactions and enzyme activity.
科学的研究の応用
Antimicrobial Activity
Compounds bearing a fluorine atom and thiazole derivatives, including those related to N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds were tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing promising antimicrobial activity. The presence of the fluorine atom is essential for enhancing this activity, highlighting the compound's relevance in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Anticancer Properties
Fluorinated benzothiazole derivatives, structurally related to the specified compound, have shown potent and selective antitumor properties in vitro against various cancer cell lines, including breast and ovarian cancer cells. These findings are part of the ongoing effort to develop new anticancer agents based on benzothiazole scaffolds, indicating the potential therapeutic applications of these compounds in oncology (Hutchinson et al., 2001).
Anticonvulsant Effects
Research into thiazolidinone derivatives, which share structural motifs with N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, has explored their application as anticonvulsant agents. These compounds have shown significant activity in models of epileptic seizures, highlighting their potential utility in treating epilepsy and related disorders (Faizi et al., 2017).
Positron Emission Tomography (PET) Imaging
Novel radioligands based on benzothiazole derivatives have been synthesized for PET imaging of the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. These compounds, including fluorine-18 labeled analogs, demonstrate the potential for non-invasive imaging of mGluR1, which could be crucial for diagnosing and monitoring neurological diseases (Fujinaga et al., 2012).
Nucleophilic Aroylation
Research has also explored the use of N-heterocyclic carbene (NHC) catalysis for the nucleophilic aroylation of fluorobenzenes, leading to the synthesis of polysubstituted benzophenones. This method, involving compounds structurally similar to N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, showcases the compound's potential application in organic synthesis and pharmaceutical development (Suzuki et al., 2008).
作用機序
Another study mentioned the antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and suggested that these compounds can disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division, thus inhibiting bacterial cell division and causing bacterial cell death .
特性
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-10-5-3-6-11(9-10)15(20)18-16-19(2)14-12(17)7-4-8-13(14)21-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIIJMVHPMHDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

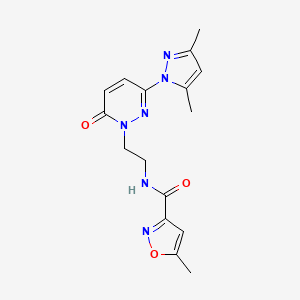
![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2717956.png)


![(5E)-1-(3-hydroxypropyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2717963.png)


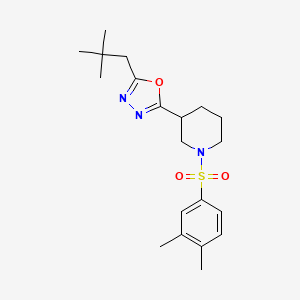
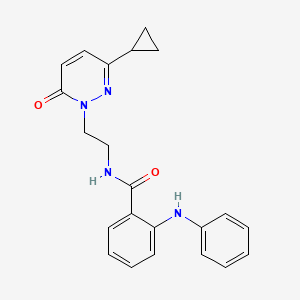
![3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2717968.png)
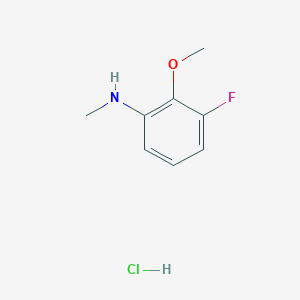
![4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2717972.png)
